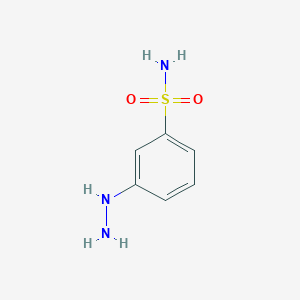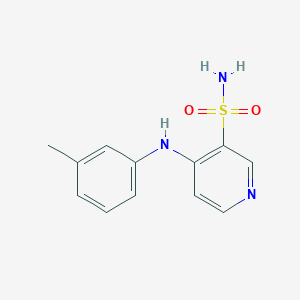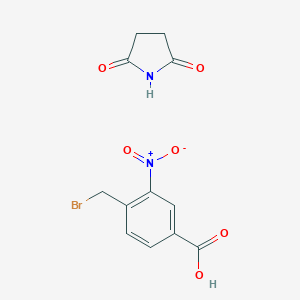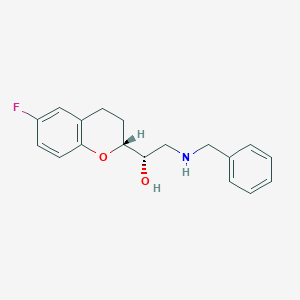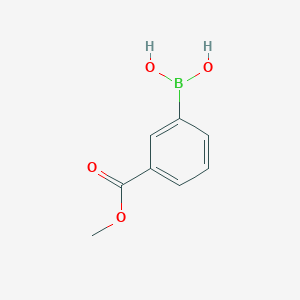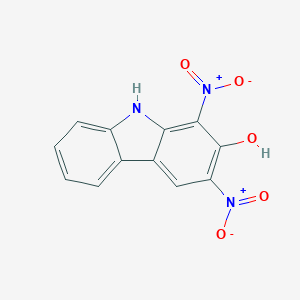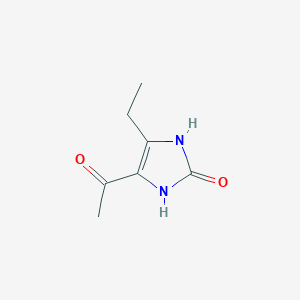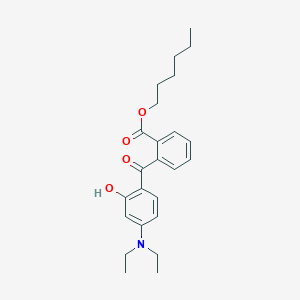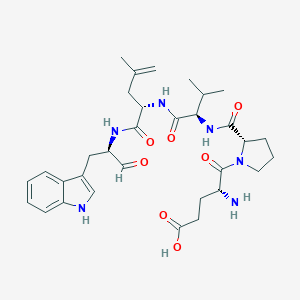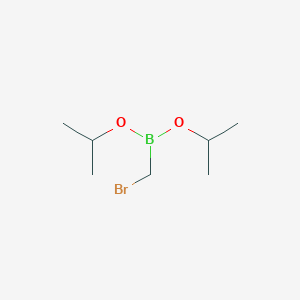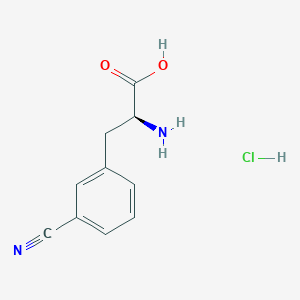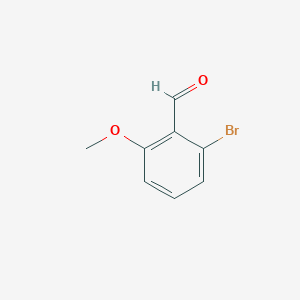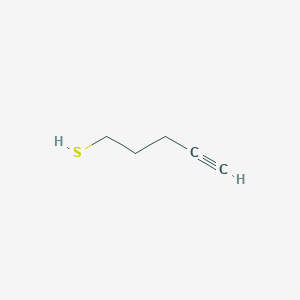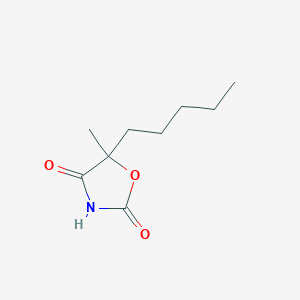
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione, also known as MPOD, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. MPOD has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceuticals, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to have anti-inflammatory and anti-tumor properties. In materials science, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been used as a monomer for the synthesis of polymers with unique properties. In agriculture, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been used as a growth regulator for plants.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in regulating glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione reduces the growth of tumors and improves glucose and lipid metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione has some limitations, including its low bioavailability and potential toxicity at high doses.
Orientations Futures
There are several future directions for 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione research. One direction is to investigate the potential of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a therapeutic agent for various diseases, including cancer and metabolic disorders. Another direction is to explore the use of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a monomer for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione and to optimize its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione can be synthesized through the reaction of 5-methyl-1,3-oxazolidine-2,4-dione and pentylamine in the presence of a catalyst. This reaction yields 5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione as a white crystalline powder with a melting point of 125-127°C.
Propriétés
Numéro CAS |
130689-74-6 |
|---|---|
Nom du produit |
5-Methyl-5-pentyl-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5-methyl-5-pentyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-6-9(2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
Clé InChI |
SHMZIDMBSDUOSR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)O1)C |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)O1)C |
Synonymes |
2,4-Oxazolidinedione,5-methyl-5-pentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



